N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-8-11(10(2)19-9)14(17)15-6-5-12(16)13-4-3-7-18-13/h3-4,7-8,12,16H,5-6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPKXCSZRJKZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid Derivatives
The 2,5-dimethylfuran-3-carboxamide moiety is typically derived from its corresponding carboxylic acid or ester. A patent by Badische Anilin- & Soda-Fabrik AG outlines a scalable method for producing 2,5-dimethylfuran-3-carboxylic acid esters, which serve as precursors for the carboxamide group. The process involves:
- Alkylation of Sodium Acetoxyacetate Ethyl Ester : Reacting sodium acetoxyacetate ethyl ester with chloroacetone in the presence of a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–8 hours.
- Cyclization Under Acidic Conditions : Treating the alkylated product with concentrated hydrochloric acid to induce cyclization, yielding 2,5-dimethylfuran-3-carboxylic acid ethyl ester with a reported purity of >95%.
This ester is subsequently hydrolyzed to the free acid using aqueous sodium hydroxide, followed by conversion to the acid chloride via thionyl chloride. The acid chloride is then coupled with 3-(furan-2-yl)-3-hydroxypropylamine to form the target carboxamide.
Preparation of 3-(Furan-2-yl)-3-hydroxypropylamine
The hydroxypropylamine linker is synthesized through a two-step process:
- Epoxide Formation : Furan-2-carboxaldehyde undergoes condensation with glycidol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form 3-(furan-2-yl)-2,3-epoxypropan-1-ol.
- Epoxide Ring-Opening : The epoxide is treated with aqueous ammonia under reflux conditions (60°C, 12 hours), resulting in 3-(furan-2-yl)-3-hydroxypropylamine with a yield of 68–72%.
Coupling Strategies for Final Assembly
Amide Bond Formation
The carboxamide group is introduced via a Schotten-Baumann reaction:
- Acid Chloride Preparation : 2,5-Dimethylfuran-3-carboxylic acid is treated with thionyl chloride (1:2 molar ratio) at 40°C for 2 hours to generate the corresponding acid chloride.
- Nucleophilic Acyl Substitution : The acid chloride is reacted with 3-(furan-2-yl)-3-hydroxypropylamine in dichloromethane, using triethylamine as a base, to form the target compound. The reaction achieves a yield of 82–85% after purification by column chromatography.
Microwave-Assisted Synthesis
Industrial-scale production often employs microwave irradiation to accelerate reaction kinetics. A modified protocol involves:
- Microwave Conditions : Reacting 2,5-dimethylfuran-3-carboxylic acid and 3-(furan-2-yl)-3-hydroxypropylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under microwave irradiation (150°C, 300 W, 15 minutes). This method reduces reaction time from 12 hours to 15 minutes while maintaining a yield of 88%.
Reaction Optimization and Challenges
Solvent and Catalytic Effects
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) enhance reaction rates by stabilizing ionic intermediates. In contrast, non-polar solvents (e.g., toluene) reduce side reactions during ester hydrolysis.
- Catalytic Systems : Palladium on carbon (5% w/w) has been used to hydrogenate intermediates, though its application is limited by furan ring sensitivity to reduction.
Byproduct Mitigation
- Stereochemical Control : The hydroxypropyl linker introduces a stereocenter, but racemization is minimized by conducting reactions at temperatures below 50°C.
- Purification Techniques : High-performance liquid chromatography (HPLC) with a C18 column resolves regioisomeric byproducts, ensuring a final purity of ≥99%.
Industrial Production Protocols
Batch Process in Pharmaceutical Manufacturing
A representative industrial batch process includes:
- Ester Synthesis : 10 kg of sodium acetoxyacetate ethyl ester is alkylated with chloroacetone in dimethylformamide (100 L) at 90°C for 7 hours.
- Cyclization : The crude product is treated with 12 M HCl (20 L) at 25°C for 24 hours, yielding 8.2 kg of 2,5-dimethylfuran-3-carboxylic acid ethyl ester.
- Amide Coupling : The ester is hydrolyzed, converted to the acid chloride, and reacted with 3-(furan-2-yl)-3-hydroxypropylamine in dichloromethane (200 L) to produce 6.5 kg of the target compound.
Continuous Flow Synthesis
Emerging methods utilize continuous flow reactors for improved heat and mass transfer:
- Reactor Setup : Tubular reactors with immobilized lipase catalysts enable enzymatic amidation at 37°C, achieving a space-time yield of 0.45 g·L⁻¹·h⁻¹.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
- HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 minutes.
Case Studies and Process Comparisons
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the furan ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of furan epoxides.
Reduction: Conversion to dihydrofuran derivatives.
Substitution: Halogenated furan compounds.
Scientific Research Applications
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)pyrazol-4-yl chalcones
- (E)-furan-2-yl acrylohydrazides
- 3-aryl-3-(furan-2-yl)propanoic acid derivatives
Uniqueness
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a furan ring with a hydroxypropyl and carboxamide functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound notable for its unique structural features, including two furan rings and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- CAS Number : 1428375-82-9
The presence of multiple functional groups contributes to its diverse chemical reactivity and biological activity. The furan rings are known for their role in various biological processes and interactions.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. These findings suggest potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further pharmacological studies in oncology.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression.
Interaction with Biological Targets
The compound's ability to bind to various biological targets is crucial for its pharmacological effects. For instance, it may modulate the activity of cyclooxygenase enzymes (COX), which play a significant role in inflammation. Additionally, its interaction with cellular signaling pathways could explain its anticancer effects.
Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation compared to control groups.
Study 2: Anticancer Activity
In vitro assays using human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.
Study 3: Antimicrobial Efficacy
An antimicrobial susceptibility test showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
Q & A
Basic: How can the synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide be optimized for improved yield?
Methodological Answer:
Synthesis optimization requires addressing reaction conditions and purification. For hydroxypropyl-containing analogs, a two-step approach is often effective:
Coupling Reactions : Use coupling agents like ethyl chloroformate in dry toluene at 0°C to activate the carboxylic acid group of 2,5-dimethylfuran-3-carboxylic acid. Maintain inert conditions to prevent side reactions.
Amide Formation : React the activated intermediate with 3-amino-3-(furan-2-yl)propan-1-ol in a polar aprotic solvent (e.g., DMF) at room temperature for 16–24 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Yield improvements (up to 75%) are possible by controlling stoichiometry and moisture levels .
Advanced: How can stereochemical ambiguity in the hydroxypropyl moiety be resolved?
Methodological Answer:
Stereochemical analysis requires complementary techniques:
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with heavy-atom derivatives (e.g., gadolinium complexes, as seen in contrast agent studies) .
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.
- NMR Spectroscopy : Analyze -NMR coupling constants (e.g., -values for vicinal protons on the hydroxypropyl chain) to infer spatial arrangement .
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
A multi-technique approach is critical:
- NMR : - and -NMR identify furan ring protons (δ 6.2–7.4 ppm) and amide carbonyl signals (δ 165–170 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3300 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~318.3 g/mol).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect side products .
Advanced: How to address contradictions in cytotoxicity data across studies?
Methodological Answer:
Discrepancies often arise from experimental variables:
- Cell Line Variability : Standardize assays using established lines (e.g., HepG2 for liver toxicity) and reference controls like the Mosmann assay .
- Compound Purity : Validate purity via -NMR (absence of extraneous peaks) and HPLC-MS.
- Solvent Effects : Use DMSO concentrations <0.1% to avoid false positives.
- Dose-Response Curves : Perform triplicate experiments with IC calculations using nonlinear regression models .
Basic: What are the solubility and formulation considerations for in vitro studies?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Hydroxypropyl groups enhance aqueous solubility (~2–5 mg/mL in PBS).
- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles.
- Vehicle Compatibility : For hydrophobic assays, use cyclodextrin-based encapsulation to prevent aggregation .
Advanced: How to model the compound’s interaction with biological targets computationally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Parameterize the furan rings and amide bonds using GAFF force fields.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between the hydroxypropyl group and catalytic residues.
- QSAR Studies : Corrogate substituent effects (e.g., methyl groups on furan) with bioactivity data to predict analogs .
Basic: What synthetic byproducts are commonly observed, and how are they characterized?
Methodological Answer:
Common byproducts include:
- Unreacted Starting Materials : Detect via TLC (Rf comparison) and HPLC retention times.
- Diastereomers : Resolve using chiral columns or recrystallization in ethanol/water mixtures.
- Oxidation Products : LC-MS identifies hydroxylated furan derivatives (m/z +16). Mitigate by conducting reactions under nitrogen .
Advanced: How to design a structure-activity relationship (SAR) study for furan-based analogs?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted furans (e.g., 5-nitro or 2-thienyl) and varying alkyl chain lengths.
- Bioactivity Profiling : Test against a panel of targets (e.g., enzymes, receptors) using fluorescence polarization or SPR.
- Data Analysis : Apply PCA to correlate substituent electronic properties (Hammett σ values) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
